molecular formula C25H27ClO5 B11155643 methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate

methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate

Cat. No.: B11155643
M. Wt: 442.9 g/mol
InChI Key: FDAXHBWIPKRRNE-UHFFFAOYSA-N
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Description

Methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen family. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide.

    Attachment of the pentamethylbenzyl group: This step involves the use of pentamethylbenzyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the chromen derivative with acetic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromen derivatives.

Scientific Research Applications

Methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl {6-chloro-4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

    Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar chromen core but different substituents.

    Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxy group instead of a methoxy group.

    6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Contains a nitrile group instead of an ester group.

Properties

Molecular Formula

C25H27ClO5

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetate

InChI

InChI=1S/C25H27ClO5/c1-12-13(2)15(4)20(16(5)14(12)3)11-30-23-10-22-18(8-21(23)26)17(6)19(25(28)31-22)9-24(27)29-7/h8,10H,9,11H2,1-7H3

InChI Key

FDAXHBWIPKRRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl)C)C

Origin of Product

United States

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